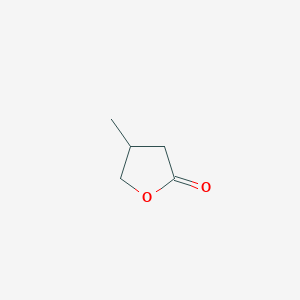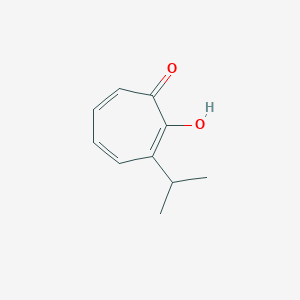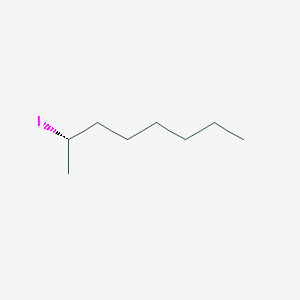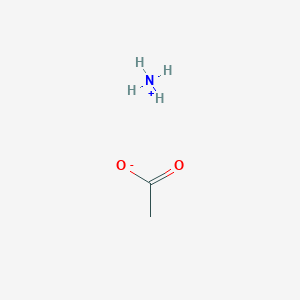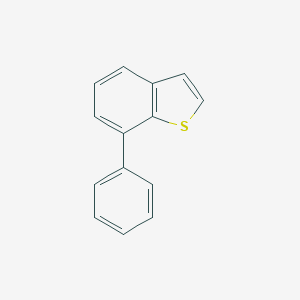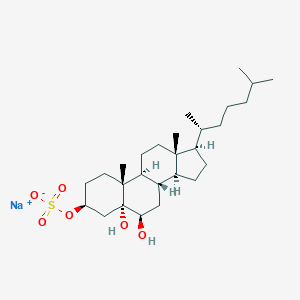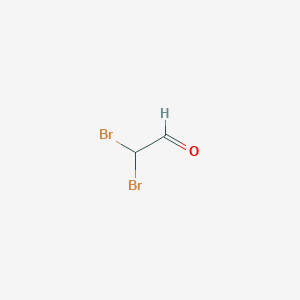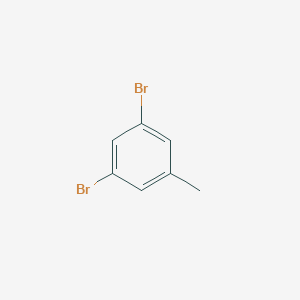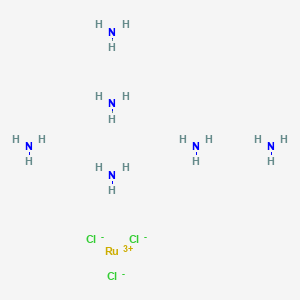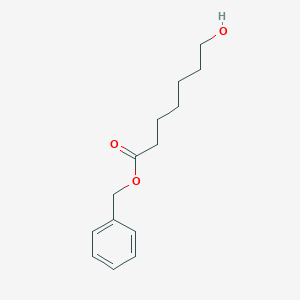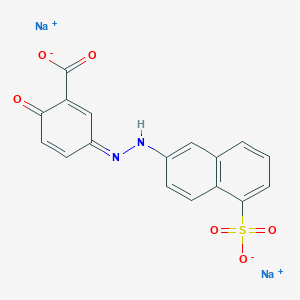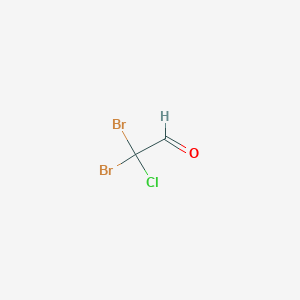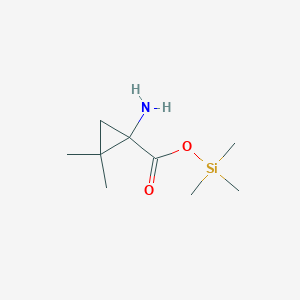
Decylcyclopentane
Descripción general
Descripción
Decylcyclopentane, also known as Cyclopentane, decyl-, 1-Cyclopentyldecane, or n-Decylcyclopentane, is a chemical compound with the molecular formula C15H30 . Its molecular weight is 210.3987 .
Molecular Structure Analysis
The molecular structure of Decylcyclopentane consists of a cyclopentane ring with a decyl (10 carbon) chain attached to it . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Decylcyclopentane has a boiling point of approximately 552.2 K . More detailed physical and chemical properties may be available in specialized chemical databases .Aplicaciones Científicas De Investigación
Cyclophosphamide Metabolism and CYP3A4 Inhibition : A study by Yang et al. (2017) investigated the effects of ketoconazole on cyclophosphamide metabolism, focusing on the inhibition of the CYP3A4 enzyme. This research could be relevant to decylcyclopentane if it interacts with similar metabolic pathways or enzymes (Yang et al., 2017).
Cyclosporin Pharmacokinetics : Fahr's study on cyclosporin, a lipophilic molecule like decylcyclopentane, discusses its extensive metabolism in the liver by cytochrome P450 3A system, highlighting the variability in distribution and elimination that could be comparable to decylcyclopentane's behavior in biological systems (Fahr, 1993).
Pharmacokinetics and Pharmacodynamics of Anthracyclines : Danesi et al. (2002) explored the relationships between pharmacokinetics and pharmacodynamics in anthracycline antibiotics, focusing on toxicity and efficacy. This study's insights into drug distribution, metabolism, and adverse effects could be applicable to the research of decylcyclopentane (Danesi et al., 2002).
Cyclopentenyl Cytosine in Brain Tumor Treatment : A study by Viola et al. (1995) on cyclopentenyl cytosine's effects in brain tumors could offer insights into the potential applications of cyclopentane derivatives, like decylcyclopentane, in similar contexts (Viola et al., 1995).
Evolution of Decitabine Development : Jabbour et al. (2008) discussed the development of decitabine, a hypomethylating agent. This could be relevant for understanding how decylcyclopentane might be developed and applied in therapeutic contexts (Jabbour et al., 2008).
Safety And Hazards
When handling Decylcyclopentane, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Propiedades
IUPAC Name |
decylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUVLFFZQCUYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074700 | |
| Record name | Cyclopentane, decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decylcyclopentane | |
CAS RN |
1795-21-7 | |
| Record name | Cyclopentane, decyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, decyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane, decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



